Albuterol hydrochloride
Overview
Description
Albuterol hydrochloride: is a medication primarily used to treat and prevent bronchospasm in patients with reversible obstructive airway disease, such as asthma and chronic obstructive pulmonary disease (COPD). It is a short-acting β2-adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, thereby improving airflow and making breathing easier .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The synthesis begins with the acylation of salicylaldehyde and halogenoacetyl halide to produce a halogenated ketone.
Catalytic Hydrogenation: The halogenated ketone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Resolution of Racemic Mixture: The racemic mixture of albuterol can be resolved using tartaric acid derivatives to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of albuterol hydrochloride typically involves large-scale catalytic hydrogenation and resolution processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Albuterol hydrochloride can undergo oxidation reactions, although these are not commonly employed in its therapeutic applications.
Reduction: The compound is synthesized through reduction reactions, particularly catalytic hydrogenation.
Substitution: Various substitution reactions can be used to modify the chemical structure of this compound for research purposes.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst.
Friedel-Crafts Acylation: Salicylaldehyde and halogenoacetyl halide are used as starting materials.
Major Products: The primary product of these reactions is this compound, which is used in its pure form for medical applications .
Scientific Research Applications
Chemistry: Albuterol hydrochloride is used in chemical research to study β2-adrenergic receptor agonists and their interactions with various receptors .
Biology: In biological research, it is used to investigate the effects of β2-adrenergic receptor activation on cellular processes and signaling pathways .
Medicine: Medically, this compound is extensively used to treat asthma and COPD by relaxing airway smooth muscles . It is also studied for its potential anti-obesity and anti-muscle wasting effects .
Industry: In the pharmaceutical industry, this compound is a key component in the production of inhalers and nebulizers for respiratory therapy .
Mechanism of Action
Albuterol hydrochloride exerts its effects by selectively stimulating β2-adrenergic receptors in the lungs. This activation increases cyclic AMP levels, which in turn activates protein kinase A. Protein kinase A inhibits the phosphorylation of myosin and reduces intracellular calcium levels, leading to relaxation of airway smooth muscles . This mechanism helps alleviate bronchospasm and improve airflow in patients with obstructive airway diseases .
Comparison with Similar Compounds
Terbutaline: Another β2-adrenergic receptor agonist used for similar indications.
Levalbuterol: The R-enantiomer of albuterol, which is also used to treat bronchospasm.
Salbutamol: The international nonproprietary name for albuterol.
Uniqueness: Albuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors, which minimizes cardiac side effects compared to non-selective β-agonists . Its rapid onset of action and effectiveness in relieving acute bronchospasm make it a preferred choice for many patients .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965587 | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51293-66-4 | |
Record name | Salbutamol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51293-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albuterol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051293664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12862PDAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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